molecular formula C11H17NO4 B1531747 (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1704357-79-8

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1531747
M. Wt: 227.26 g/mol
InChI Key: FAFJQKYULFHZES-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxyethylpiperidine-4-carboxylic acid (HEP), is an organic compound that has been studied for its various biochemical and physiological properties. It is a piperidin-based carboxylic acid with a hydroxyethyl substituent on the nitrogen atom. HEP is a versatile compound that has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been focused on synthesizing derivatives of 4-oxobut-2-enoic acid compounds, which include structures similar to (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. These compounds are studied for their potential hemostatic activity, indicating a relationship between their structure and pharmacological effects, including compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
  • The synthesis of these compounds involves reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 4-(het)aryl-4-oxobut-2-enoic acid derivatives has been investigated for the development of new biologically active compounds (Tolstoluzhsky et al., 2008).

Biological and Pharmacological Investigations

  • Some studies have focused on the interaction of similar compounds with DNA, cytotoxicity, antitumor, and antioxidant activities. These investigations reveal the potential of these compounds as effective antioxidants and antitumor agents, with specific compounds showing significant interaction with SS-DNA through intercalative modes and demonstrating comparable antioxidant activity to known standards (Sirajuddin et al., 2015).
  • Another area of research involves the study of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, showing analgesic activity comparable to or exceeding that of reference compounds. This indicates the therapeutic potential of these compounds for pain management (Shipilovskikh et al., 2013).

properties

IUPAC Name

(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJQKYULFHZES-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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